1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO2 It is characterized by the presence of a chloro group, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile under specific conditions . Industrial production methods may involve the use of organometallic reagents and phase transfer catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one: Known for its use in forensic applications.
1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[2-chloro-4-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-10(13)8-4-3-7(14-6-12)5-9(8)11/h3-5H,2,6H2,1H3 |
InChI Key |
OEDKEWOUVBFGCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCF)Cl |
Origin of Product |
United States |
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